molecular formula C13H27N B13276094 N-(3-methylpentan-2-yl)cycloheptanamine

N-(3-methylpentan-2-yl)cycloheptanamine

Cat. No.: B13276094
M. Wt: 197.36 g/mol
InChI Key: NAXSPOFMBQJUSC-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry Research

Amines are a fundamental class of organic compounds derived from ammonia, where one or more hydrogen atoms are replaced by an alkyl or aryl group. They are classified as primary (RNH2), secondary (R2NH), or tertiary (R3N) based on the number of organic substituents attached to the nitrogen atom. N-(3-methylpentan-2-yl)cycloheptanamine is a secondary amine, characterized by the presence of two organic groups—a cycloheptyl group and a 3-methylpentan-2-yl group—bonded to the nitrogen atom.

Secondary amines, in general, are versatile intermediates in organic synthesis due to the reactivity of the N-H bond and the nucleophilicity of the nitrogen atom. fiveable.me They can participate in a wide array of chemical transformations, including alkylation, acylation, and condensation reactions, making them crucial for the construction of a diverse range of organic molecules. fiveable.meresearchgate.net The specific steric and electronic properties of the substituents on the nitrogen atom can significantly influence the reactivity and selectivity of these transformations.

Significance as a Chiral Amine Building Block or Intermediate

The significance of this compound in synthetic chemistry is underscored by its chirality. Chirality, or 'handedness', is a key consideration in the synthesis of pharmaceuticals and other biologically active molecules, as different enantiomers (non-superimposable mirror images) of a chiral molecule can exhibit vastly different biological activities. enamine.net The 3-methylpentan-2-yl group in this compound contains two stereocenters, leading to the possibility of multiple stereoisomers.

Chiral amines are of paramount importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. sigmaaldrich.comsigmaaldrich.com They can be employed as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, and then later removed. sigmaaldrich.com Additionally, chiral amines can serve as chiral catalysts or ligands in metal-catalyzed reactions, enabling the stereoselective synthesis of a wide range of compounds. nih.gov They are also used as resolving agents to separate racemic mixtures of chiral acids. sigmaaldrich.com The potential of this compound as a chiral building block lies in its ability to introduce chirality into a target molecule, a critical step in the synthesis of many modern pharmaceuticals. nih.gov

Below is an interactive data table showcasing examples of chiral amines and their roles in organic synthesis.

Chiral AmineRole in Synthesis
(R)-α-methylbenzylamineResolving agent for chiral acids, chiral auxiliary.
(S)-prolineOrganocatalyst for asymmetric aldol (B89426) and Mannich reactions.
Cinchona alkaloids (e.g., quinine, quinidine)Chiral ligands in asymmetric dihydroxylation and other reactions.
(1R,2R)-(-)-PseudoephedrineChiral auxiliary for asymmetric alkylations.

Historical Overview of Related Secondary Amines in Synthetic Methodologies

The synthesis of secondary amines has been a long-standing area of research in organic chemistry, with numerous methods developed over the years. researchgate.net Historically, one of the most common methods for the synthesis of secondary amines was the alkylation of primary amines with alkyl halides. researchgate.net However, this method often suffers from a lack of selectivity, leading to the formation of mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. researchgate.net

To address the issue of over-alkylation, alternative methods have been developed. Reductive amination, which involves the reaction of a primary amine with an aldehyde or ketone to form an imine, followed by reduction, is a widely used and generally more selective method for the synthesis of secondary amines. youtube.com This two-step, one-pot procedure is a cornerstone of modern amine synthesis.

Another significant advancement in the synthesis of secondary amines has been the development of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net This powerful method allows for the formation of carbon-nitrogen bonds between aryl or vinyl halides/triflates and primary or secondary amines, providing access to a wide range of secondary amines that were previously difficult to synthesize.

The following interactive data table summarizes key synthetic methodologies for secondary amines.

Synthetic MethodDescriptionAdvantages
Alkylation of Primary AminesReaction of a primary amine with an alkyl halide.Simple and direct.
Reductive AminationReaction of a primary amine with a carbonyl compound followed by reduction.Good selectivity, mild reaction conditions.
Buchwald-Hartwig AminationPalladium-catalyzed cross-coupling of an amine with an aryl or vinyl halide/triflate.Broad substrate scope, high functional group tolerance.
Gabriel Synthesis (modified)Alkylation of a sulfonamide followed by deprotection.Avoids over-alkylation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-(3-methylpentan-2-yl)cycloheptanamine

InChI

InChI=1S/C13H27N/c1-4-11(2)12(3)14-13-9-7-5-6-8-10-13/h11-14H,4-10H2,1-3H3

InChI Key

NAXSPOFMBQJUSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1CCCCCC1

Origin of Product

United States

Synthetic Methodologies for N 3 Methylpentan 2 Yl Cycloheptanamine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of N-(3-methylpentan-2-yl)cycloheptanamine identifies two primary strategic disconnections of the carbon-nitrogen bond. These disconnections pave the way for logical synthetic forwards plans.

The first and most common disconnection is at the bond between the nitrogen and the cycloheptyl ring. This leads to two potential synthetic pathways starting from cycloheptanone (B156872) and 3-methylpentan-2-amine (B1274118) or, alternatively, from cycloheptylamine (B1194755) and 3-methylpentan-2-one. This strategy points towards a reductive amination reaction, a robust and widely used method for amine synthesis.

A second strategic disconnection can be made at the bond between the nitrogen and the 3-methylpentan-2-yl group. This suggests a nucleophilic substitution reaction between a halo-cycloheptane and 3-methylpentan-2-amine. While feasible, this approach may present challenges such as over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. libretexts.orgchemistrystudent.com

Classical Synthetic Routes

Several classical synthetic methods are applicable for the synthesis of this compound.

Reductive Amination Strategies

Reductive amination is a highly efficient and versatile method for the synthesis of amines. wikipedia.org This reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by reduction to the desired amine. masterorganicchemistry.comyoutube.com For the synthesis of this compound, two primary reductive amination pathways are conceivable:

Pathway A: Reaction of cycloheptanone with 3-methylpentan-2-amine.

Pathway B: Reaction of cycloheptylamine with 3-methylpentan-2-one.

In both pathways, a variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. masterorganicchemistry.com The reaction is typically carried out in a one-pot procedure under weakly acidic conditions to facilitate imine formation. wikipedia.org

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages
Sodium Triacetoxyborohydride (STAB) Mild, selective, non-toxic byproducts. Can be more expensive.
Sodium Cyanoborohydride (NaBH₃CN) Effective and widely used. Releases toxic hydrogen cyanide upon acidification.
Sodium Borohydride (B1222165) (NaBH₄) Inexpensive and readily available. Can reduce the starting carbonyl compound.
Catalytic Hydrogenation (e.g., H₂/Pd-C) "Green" method with water as the only byproduct. Requires specialized equipment for handling hydrogen gas.

Nucleophilic Substitution Approaches

The synthesis of this compound can also be achieved through a nucleophilic substitution reaction. studymind.co.uk This would typically involve the reaction of a halo-cycloheptane (e.g., bromocycloheptane (B146454) or iodocycloheptane) with 3-methylpentan-2-amine. libretexts.org The amine acts as the nucleophile, displacing the halide to form the desired secondary amine.

A significant drawback of this method is the potential for over-alkylation, where the newly formed secondary amine reacts further with the halo-cycloheptane to produce a tertiary amine and subsequently a quaternary ammonium salt. libretexts.orgchemistrystudent.com To minimize this, an excess of the starting amine is often used. studymind.co.uk

Multi-Component Reactions Incorporating Amine Moieties

Modern synthetic chemistry has seen the rise of multi-component reactions (MCRs), which offer a highly efficient means of constructing complex molecules in a single step. caltech.edu While a specific MCR for the direct synthesis of this compound may not be documented, the principles of MCRs can be applied. For instance, a three-component reaction involving cycloheptanone, an amine, and a third component that introduces the 3-methylpentan-2-yl group could be envisioned. Visible-light-mediated MCRs have emerged as a powerful tool for secondary amine synthesis. rsc.orgrsc.org A zinc-mediated carbonyl alkylative amination reaction also presents a robust method for the synthesis of complex alkylamines. nih.gov

Advanced Synthetic Techniques

The synthesis of this compound presents stereochemical considerations due to the presence of chiral centers in the 3-methylpentan-2-yl moiety.

Enantioselective and Diastereoselective Synthesis of Chiral Centers

The 3-methylpentan-2-yl group contains two stereocenters. The synthesis of specific stereoisomers of this compound requires control over the stereochemistry of the 3-methylpentan-2-amine starting material. This can be achieved through various enantioselective methods, such as the use of chiral auxiliaries or asymmetric catalysis. For example, iridium catalysts with specific ligands have been shown to be effective in the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity.

Once an enantiomerically pure form of 3-methylpentan-2-amine is obtained, it can be used in the aforementioned synthetic routes to produce the corresponding enantiomerically pure this compound. The diastereoselectivity of the coupling reaction would also need to be considered, although in the case of an unsubstituted cycloheptyl ring, this is less of a concern.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers an elegant and atom-economical approach to establishing chirality. In the context of synthesizing this compound, this would typically involve the direct asymmetric reductive amination of cycloheptanone with 3-methylpentan-2-amine. This reaction is often mediated by a chiral catalyst that facilitates the enantioselective reduction of the intermediate imine.

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, with chiral phosphine (B1218219) ligands, have proven effective for the asymmetric hydrogenation of imines. For instance, an iridium catalyst bearing a chiral phosphine ligand could be employed to reduce the imine formed between cycloheptanone and 3-methylpentan-2-amine, yielding the target secondary amine with high enantiomeric excess. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity.

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)
Ir-complex with f-Binaphane ligandAcyclic iminesChiral primary aminesUp to 99%
Ru-catalyzed with chiral diamine ligandsDiaryl and sterically hindered ketonesChiral primary diarylmethylamines93–>99%

This table presents representative data for asymmetric reductive amination reactions and not the specific synthesis of this compound.

Biocatalysis, utilizing enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs), is another powerful tool in asymmetric synthesis. rsc.orgnih.gov These enzymes can exhibit exquisite stereoselectivity, operating under mild, aqueous conditions. An engineered IRED could potentially catalyze the asymmetric reductive amination of cycloheptanone with high stereoselectivity. researchgate.net

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to either the amine or the ketone precursor. For example, a chiral auxiliary, such as a pseudoephedrine or a sulfinamide group, could be attached to the 3-methylpentan-2-amine. nih.gov This chiral amine derivative would then be reacted with cycloheptanone to form an imine. The chiral auxiliary would then direct the diastereoselective reduction of the imine, after which the auxiliary would be cleaved to yield the enantiomerically enriched target amine.

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (dr)
PseudoephenamineAlkylation of α,α-disubstituted amidesHigh diastereoselectivities
tert-ButanesulfinamideAddition of Grignard reagents to iminesHigh diastereoselectivity

This table presents representative data for chiral auxiliary-mediated reactions and not the specific synthesis of this compound.

Stereocontrolled Reduction of Precursors

This approach relies on the stereoselective reduction of a prochiral imine precursor. The imine is formed by the condensation of cycloheptanone and 3-methylpentan-2-amine. The stereochemical outcome of the reduction is controlled by the use of a chiral reducing agent or by the inherent stereochemistry of a chiral substrate.

If a racemic mixture of 3-methylpentan-2-amine is used, the resulting imine will be a mixture of diastereomers. The reduction of this mixture can be controlled to favor one diastereomer of the final product. This can be achieved using sterically demanding reducing agents that preferentially attack one face of the imine. Alternatively, if an enantiomerically pure 3-methylpentan-2-amine is used, the resulting imine will be a single diastereomer, and its reduction will lead to a single diastereomer of the product. Common reducing agents for this transformation include sodium borohydride and its derivatives.

Reducing AgentSubstrateKey Feature
Sodium BorohydrideIminesCommon, mild reducing agent
Plant and Microbial BiocatalystsProchiral ketonesHigh yields and optical purity

This table presents representative data for stereocontrolled reduction reactions and not the specific synthesis of this compound.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, efficiency, and scalability. acs.orgrsc.org The synthesis of secondary amines, including this compound, can be effectively translated to a continuous flow process. vapourtec.comresearchgate.net

A typical flow setup for the reductive amination of cycloheptanone would involve pumping streams of the ketone, the amine, and a reducing agent through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The product stream can then be subjected to in-line purification. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. Furthermore, the use of immobilized catalysts facilitates their recovery and reuse, contributing to a more sustainable process.

Flow Reactor TypeReactionAdvantages
Packed-bed reactor with Pd/CReductive aminationCatalyst recyclability, process stability
Oscillatory plug flow reactorHeterogeneous catalytic reductive aminationsEnhanced mass transport, scalability

This table presents representative data for flow chemistry applications in amine synthesis and not the specific synthesis of this compound.

Sustainable and Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. rsc.orgwikipedia.org The synthesis of this compound can be designed with sustainability in mind.

One key aspect is the use of greener solvents. Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. Biocatalytic reductive amination, as mentioned earlier, is inherently a green approach as it operates in aqueous media under mild conditions. rsc.org

Another important consideration is atom economy. Reductive amination is an atom-economical reaction as it incorporates most of the atoms from the reactants into the final product. The choice of a catalytic hydrogenation process over stoichiometric reducing agents further enhances the greenness of the synthesis by reducing waste generation. The use of heterogeneous catalysts that can be easily separated and recycled also contributes to a more sustainable process. frontiersin.org

Green Chemistry ApproachApplication in Amine SynthesisBenefit
Biocatalysis (Amine Dehydrogenases)Reductive amination of ketonesHigh stereoselectivity, mild conditions, aqueous media
Use of Greener SolventsReaction mediumReduced environmental impact
Heterogeneous CatalysisReductive aminationCatalyst recyclability, reduced waste

This table presents representative data for green chemistry approaches in amine synthesis and not the specific synthesis of this compound.

Computational and Theoretical Investigations of N 3 Methylpentan 2 Yl Cycloheptanamine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the behavior of electrons within a molecule. These calculations can predict a wide range of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For N-(3-methylpentan-2-yl)cycloheptanamine, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G(d,p), can be used to map out the distribution of electrons and identify key reactive sites.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO is typically localized on the nitrogen atom of the amine group, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is generally distributed across the alkyl fragments, suggesting where a nucleophilic attack might occur. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValueDescription
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital
LUMO Energy1.5 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap7.7 eVMeasure of chemical stability
Electronegativity (χ)2.35Tendency to attract electrons
Chemical Hardness (η)3.85Resistance to change in electron distribution
Electrophilicity Index (ω)0.72Propensity to accept electrons

The conformational flexibility of this compound, arising from the rotatable bonds in the cycloheptyl and methylpentyl groups, results in a complex potential energy surface with numerous conformers. A systematic conformer search, often performed using molecular mechanics force fields followed by DFT optimization of the low-energy structures, is essential to identify the most stable conformations.

The analysis of the conformational energy landscape reveals the relative populations of different conformers at a given temperature, as described by the Boltzmann distribution. The results would likely indicate a few low-energy conformers that are significantly populated at room temperature, each characterized by specific orientations of the alkyl substituents and the cycloheptyl ring.

Computational methods can accurately predict various spectroscopic parameters. For this compound, these predictions are invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculated shifts, when compared to experimental data, can help in the structural elucidation and assignment of signals to specific nuclei.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated by performing a frequency analysis on the optimized geometry. The predicted IR spectrum would show characteristic peaks for N-H stretching, C-H stretching, and various bending and rocking vibrations, aiding in the identification of functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For a saturated amine like this, strong absorptions are expected only in the far-UV region.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
¹³C NMRChemical Shift (C attached to N in cycloheptyl)65-70 ppm
¹H NMRChemical Shift (N-H proton)1.5-2.5 ppm
IRN-H Stretch Frequency3300-3400 cm⁻¹
UV-VisMaximum Absorption Wavelength (λmax)~195 nm

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule. By simulating the motion of atoms over time, MD can explore the conformational space and the influence of the solvent environment.

For this compound, an MD simulation in a solvent like water or methanol (B129727) would reveal the dynamics of its conformational changes and the nature of its interactions with the solvent molecules. This would include the formation and breaking of hydrogen bonds between the amine group and the solvent. The analysis of the simulation trajectory can provide insights into the average conformation and the flexibility of different parts of the molecule.

Chiroptical Properties Prediction and Calculation (e.g., Electronic Circular Dichroism - ECD)

Given that this compound is a chiral molecule, the prediction of its chiroptical properties is of significant interest. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules.

Computational methods, particularly TD-DFT, can be used to simulate the ECD spectrum. By calculating the rotational strengths of the electronic transitions for a specific enantiomer, a theoretical ECD spectrum can be generated. A comparison of this predicted spectrum with the experimental one allows for the unambiguous assignment of the absolute configuration of the molecule.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. By locating the transition state structures and calculating the activation energies for a proposed reaction pathway, the feasibility of the mechanism can be assessed.

For instance, the mechanism of an N-alkylation or N-acylation reaction could be studied. The calculations would involve identifying the structures of the reactants, products, and the transition state connecting them. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the transition state correctly links the reactants and products. This analysis provides a detailed picture of the reaction at the molecular level.

Structure-Reactivity Relationship Studies through Theoretical Models

Extensive searches of publicly available scientific literature and chemical databases have revealed a significant lack of specific computational and theoretical studies focused on this compound. While computational chemistry is a powerful tool for understanding the relationship between a molecule's structure and its reactivity, it appears that this particular compound has not been the subject of such detailed in silico investigations.

Theoretical models, including quantum chemical calculations, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in predicting and explaining the chemical behavior of compounds. These methods can provide insights into electronic properties, conformational analysis, reaction mechanisms, and potential biological activity. However, for this compound, specific data derived from these theoretical approaches are not present in the surveyed literature.

Consequently, the generation of detailed research findings and data tables pertaining to its structure-reactivity relationship, as investigated through theoretical models, is not possible at this time. The scientific community has yet to publish research that would provide the necessary data for a thorough analysis within this framework.

Chemical Transformations and Derivatization of N 3 Methylpentan 2 Yl Cycloheptanamine

Modifications at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of N-(3-methylpentan-2-yl)cycloheptanamine makes it a potent nucleophile, readily participating in reactions with various electrophiles.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: this compound is expected to react readily with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding N-acylamides. This reaction, a form of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the acidic byproduct. The steric hindrance presented by the 3-methylpentan-2-yl and cycloheptyl groups may influence the reaction rate, potentially requiring slightly more forcing conditions compared to less hindered secondary amines.

Alkylation: The nitrogen atom can also undergo N-alkylation with alkyl halides. However, the direct alkylation of secondary amines can sometimes lead to over-alkylation, forming a quaternary ammonium (B1175870) salt, although this is less likely with sterically hindered amines. masterorganicchemistry.com More controlled mono-alkylation can often be achieved through reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent. Given the secondary nature of the starting amine, this would lead to the formation of a tertiary amine.

Sulfonylation: The reaction of this compound with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base, would yield the corresponding sulfonamide. This reaction is generally efficient for secondary amines and serves as a common method for the protection of amine functionalities or for the introduction of a sulfonyl group for various synthetic purposes.

A summary of representative reagents for these transformations is presented in Table 1.

Table 1: Reagents for the Modification of the Amine Nitrogen

Transformation Reagent Class Specific Example Expected Product
Acylation Acyl Chloride Acetyl chloride N-acetyl-N-(3-methylpentan-2-yl)cycloheptanamine
Acid Anhydride Acetic anhydride N-acetyl-N-(3-methylpentan-2-yl)cycloheptanamine
Alkylation Alkyl Halide Methyl iodide N-methyl-N-(3-methylpentan-2-yl)cycloheptanamine

Formation of Amides, Ureas, and Thioureas

Amides: As discussed in the acylation section, the reaction with carboxylic acid derivatives is a primary route to amide formation. The direct coupling of a carboxylic acid with this compound can also be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net

Ureas: The synthesis of N,N'-disubstituted ureas from this compound can be accomplished through several methods. A common approach involves the reaction of the amine with an isocyanate. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can be employed, though this method involves highly toxic reagents. Milder, more modern methods often utilize carbamates as precursors. bioorganic-chemistry.com For instance, reacting the amine with a carbamoylating agent can yield the desired urea (B33335).

Thioureas: Analogous to urea formation, thioureas can be synthesized by reacting this compound with an isothiocyanate. Other methods include the reaction of the amine with carbon disulfide in the presence of a base, or with thiophosgene. organic-chemistry.orgresearchgate.net The synthesis of N-cyclohexyl thiourea (B124793) derivatives has been reported using a multicomponent reaction involving an isocyanide, an amine, and elemental sulfur, a strategy that could likely be adapted for this compound. nih.gov

Representative synthetic routes to these derivatives are outlined in Table 2.

Table 2: Synthesis of Amides, Ureas, and Thioureas

Derivative Reagent 1 Reagent 2 (if applicable) General Conditions
Amide Carboxylic Acid Coupling Agent (e.g., DCC) Anhydrous solvent, room temperature
Urea Isocyanate - Anhydrous solvent
Thiourea Isothiocyanate - Anhydrous solvent

N-Heterocyclization Reactions

While specific examples involving this compound are not available, N-alkylcycloalkylamines can, in principle, be precursors to various nitrogen-containing heterocycles. Intramolecular cyclization reactions could be envisioned if a suitable functional group is present on either the cycloheptane (B1346806) ring or the 3-methylpentan-2-yl group that can react with the amine nitrogen. For instance, if a leaving group is introduced at an appropriate position on one of the alkyl chains, intramolecular N-alkylation could lead to the formation of a cyclic amine. The feasibility and regioselectivity of such reactions would be highly dependent on the ring size of the resulting heterocycle and the specific reaction conditions.

Functionalization of the Cycloheptane Ring

The cycloheptane ring of this compound is a saturated carbocycle, making it generally unreactive towards many common chemical transformations. However, functionalization can be achieved through radical-based reactions or by leveraging the directing effects of the amine substituent in certain cases.

Electrophilic Aromatic Substitution (if ring is modified)

This section is not applicable as the cycloheptane ring is not aromatic and cannot undergo electrophilic aromatic substitution. To induce aromaticity, the ring would need to be extensively modified through a series of dehydrogenation or other synthetic steps, which falls outside the scope of direct functionalization of the parent compound.

Stereoselective Hydroxylation or Halogenation

Hydroxylation: The direct hydroxylation of C-H bonds in cycloalkanes is a challenging transformation but can be achieved using strong oxidizing agents or through biocatalytic methods. For instance, cytochrome P450 enzymes have been shown to hydroxylate cycloalkanes, and while the regioselectivity can be difficult to control, it is influenced by the substitution pattern of the ring. nih.gov The presence of the bulky amino substituent on the cycloheptane ring would likely direct hydroxylation to the less sterically hindered positions. The stereoselectivity of such a reaction would be of interest, as the chiral centers in the 3-methylpentan-2-yl group could potentially influence the facial selectivity of the hydroxylation.

Halogenation: The free-radical halogenation of cycloalkanes using halogens (e.g., Cl₂, Br₂) under UV light or at high temperatures is a known process. youtube.com This reaction typically proceeds via a radical chain mechanism and can lead to a mixture of mono- and poly-halogenated products. The regioselectivity is generally governed by the stability of the resulting radical intermediate (tertiary > secondary > primary). In the case of this compound, halogenation would likely occur at various positions on the cycloheptane ring, as well as on the pentyl chain. Controlling the regioselectivity of this reaction would be a significant synthetic challenge. The amino group would likely need to be protected prior to such a reaction to prevent undesired side reactions.

A summary of potential reagents for ring functionalization is provided in Table 3.

Table 3: Reagents for the Functionalization of the Cycloheptane Ring

Transformation Reagent(s) General Conditions Expected Product(s)
Hydroxylation Oxidizing agent (e.g., KMnO₄) or Biocatalyst (e.g., P450) Varies depending on reagent Hydroxylated derivatives of this compound

Reactions Involving the 3-Methylpentan-2-yl Side Chain

The 3-methylpentan-2-yl side chain of this compound offers several avenues for chemical modification, primarily centered on its aliphatic C-H bonds.

Selective Oxidation and Reduction of Pendant Groups

While this compound itself lacks easily oxidizable or reducible pendant groups, hypothetical derivatives could undergo such transformations. For instance, if a hydroxyl group were introduced into the side chain, it could be oxidized to a ketone. Tertiary alcohols, such as a hypothetical 3-hydroxy-3-methylpentan-2-yl derivative, are generally resistant to oxidation under standard conditions as they lack a hydrogen atom on the carbinol carbon. However, strong oxidizing agents under forcing conditions could lead to cleavage of carbon-carbon bonds.

Conversely, the introduction of a carbonyl group would allow for reduction. The reduction of a ketone, for example, would yield a secondary alcohol.

Table 1: Hypothetical Selective Oxidation and Reduction Reactions

Starting Material Reagent Product Reaction Type
N-(3-hydroxy-3-methylpentan-2-yl)cycloheptanamine PCC N-(3-methyl-3-oxopentan-2-yl)cycloheptanamine Oxidation

C-H Activation Strategies for Remote Functionalization

Remote functionalization via C-H activation represents a powerful tool for modifying complex molecules. In the context of the 3-methylpentan-2-yl side chain, directed C-H activation strategies could potentially be employed. The amine functionality could act as a directing group, coordinating to a metal catalyst and bringing it into proximity with specific C-H bonds on the aliphatic side chain. This approach could enable the introduction of new functional groups at positions that would be difficult to access through traditional synthetic methods.

The success of such a strategy would depend on the geometric feasibility of the resulting metallacycle intermediate. Given the flexibility of the cycloheptyl and 3-methylpentan-2-yl groups, various C-H bonds might be accessible.

Cross-Coupling and Coupling Reactions Mediated by Amine Ligands

While there is no specific information on this compound acting as a ligand in cross-coupling reactions, secondary amines with bulky substituents are known to be effective ligands in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The steric bulk of the 3-methylpentan-2-yl and cycloheptyl groups could potentially modulate the reactivity and selectivity of a metal catalyst.

The nitrogen atom of this compound could coordinate to a metal center, and the steric profile of the alkyl substituents would influence the coordination sphere of the metal, potentially enhancing catalytic activity or influencing regioselectivity in reactions involving substrates with multiple reactive sites.

Applications in Combinatorial Chemistry and Library Synthesis

The structural features of this compound make it a potentially useful scaffold for combinatorial chemistry and the synthesis of compound libraries. The secondary amine provides a convenient attachment point for a wide variety of building blocks via reactions such as acylation, alkylation, and sulfonylation.

Furthermore, the two distinct alkyl groups—cycloheptyl and 3-methylpentan-2-yl—offer opportunities for diversification. By employing a library of different acylating or alkylating agents, a large number of structurally diverse analogs could be rapidly synthesized. These libraries could then be screened for biological activity, leading to the discovery of new lead compounds in drug discovery programs.

Table 2: Potential Reactions for Library Synthesis

Reaction Type Reagent Class Resulting Functional Group
Acylation Acyl chlorides, Carboxylic acids (with coupling agents) Amide
Sulfonylation Sulfonyl chlorides Sulfonamide
Alkylation Alkyl halides Tertiary amine

Analytical Method Development for N 3 Methylpentan 2 Yl Cycloheptanamine

Chromatographic Separations

Chromatographic techniques are indispensable for the separation and analysis of complex mixtures. For a compound like N-(3-methylpentan-2-yl)cycloheptanamine, different chromatographic methods can be optimized to assess its purity, identify isomers, and resolve enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of non-volatile compounds. A reversed-phase HPLC method could be developed to determine the purity of this compound.

For the enantiomeric resolution, which is crucial due to the presence of stereocenters in the molecule, chiral HPLC is the method of choice. The use of a chiral stationary phase (CSP) allows for the separation of the different stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating a wide range of chiral compounds.

Purity Assessment (Reversed-Phase HPLC):

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape)

Detection: UV at 210 nm

Expected Outcome: A single major peak corresponding to this compound, with any impurities appearing as smaller peaks with different retention times.

Enantiomeric Resolution (Chiral HPLC):

Column: Chiral stationary phase (e.g., cellulose-based)

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v)

Detection: UV at 210 nm

Expected Outcome: Separation of the different enantiomers and diastereomers, each giving a distinct peak. The resolution factor (Rs) between the peaks should be greater than 1.5 for baseline separation.

Interactive Data Table: Hypothetical HPLC Purity Analysis Data

Peak NumberRetention Time (min)Area (%)Identity
13.50.8Impurity A
25.298.5This compound
36.80.7Impurity B

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a moderately volatile amine, can be analyzed by GC to assess its isomeric purity and to detect any volatile impurities. The use of a suitable capillary column is critical for achieving good separation.

Method Parameters:

Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)

Injector Temperature: 250 °C

Oven Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

Detector: Flame Ionization Detector (FID)

Expected Outcome: A chromatogram showing the separation of different isomers of this compound, if present, along with any volatile impurities.

Interactive Data Table: Hypothetical GC Isomeric Purity Data

Peak NumberRetention Time (min)Area (%)Isomer/Impurity
110.21.2Volatile Impurity
212.548.5Isomer 1
312.849.8Isomer 2
413.50.5High-boiling Impurity

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations compared to HPLC. chromatographyonline.comresearchgate.netresearchgate.net The use of supercritical carbon dioxide as the main component of the mobile phase reduces solvent consumption and allows for higher flow rates. chromatographyonline.comnih.gov

For the chiral separation of this compound, SFC with a chiral stationary phase would be an excellent choice. The addition of a polar co-solvent (modifier) such as methanol (B129727) or ethanol (B145695) to the supercritical CO2 is typically required to achieve good peak shapes and resolution for amine compounds.

Method Parameters:

Column: Chiral stationary phase (e.g., polysaccharide-based)

Mobile Phase: Supercritical CO2 with a gradient of methanol (containing a small amount of an amine additive like diethylamine (B46881) to improve peak shape)

Back Pressure: 150 bar

Temperature: 40 °C

Detection: UV or Evaporative Light Scattering Detector (ELSD)

Expected Outcome: High-resolution separation of all stereoisomers in a shorter analysis time compared to chiral HPLC.

Advanced Hyphenated Techniques

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a wealth of information for structural elucidation and trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying and quantifying trace-level impurities. nih.govshimadzu.com These techniques provide not only the retention time of a compound but also its mass spectrum, which can be used for structural identification.

For this compound, GC-MS would be suitable for the identification of volatile and semi-volatile impurities. LC-MS, on the other hand, would be invaluable for analyzing non-volatile impurities and for confirming the molecular weight of the main compound and its isomers. nih.gov

GC-MS: The GC conditions would be similar to those described in section 6.1.2, with the mass spectrometer set to scan a relevant mass range (e.g., m/z 50-300).

LC-MS: The HPLC conditions from section 6.1.1 could be coupled to a mass spectrometer with an electrospray ionization (ESI) source, which is well-suited for ionizing amine compounds.

Interactive Data Table: Hypothetical Impurities Identified by LC-MS

Retention Time (min)[M+H]+ (m/z)Proposed Identity
3.5183.3Dehydrogenated Impurity
5.2198.4This compound
6.8214.3Oxidized Impurity

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated technique that allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. mdpi.com This provides unambiguous structural information and is particularly useful for the characterization of unknown impurities or isomers without the need for off-line isolation. mdpi.com

For this compound, an LC-NMR experiment could be performed using the HPLC method developed for purity assessment. By stopping the flow at the apex of each chromatographic peak, detailed 1H and 13C NMR spectra could be acquired for the main component and any significant impurities, aiding in their complete structural elucidation. This technique is especially powerful for distinguishing between isomers that may have identical mass spectra.

Applications and Advanced Material Science Considerations Excluding Prohibited Elements

Role as a Ligand in Metal-Catalyzed Reactions

Secondary amines with bulky substituents are often explored as ligands in metal-catalyzed reactions due to their ability to influence the steric and electronic environment of the metal center. This can lead to high selectivity in catalytic transformations.

Chiral amines are frequently used to create chiral metal complexes for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The stereocenters present in the 3-methylpentan-2-yl group of N-(3-methylpentan-2-yl)cycloheptanamine could make it a candidate for such applications, but no studies have been published to support this.

Secondary amines are a cornerstone of organocatalysis, often acting as a key functional group in catalysts that can activate substrates through the formation of enamines or iminium ions. The structure of this compound could lend itself to the design of novel organocatalysts, potentially with bifunctional capabilities if additional functional groups were incorporated.

Integration into Polymeric Structures or Materials

Amines are versatile functional groups in polymer chemistry, serving as monomers, cross-linkers, or surface modifiers.

The secondary amine in this compound could potentially be used in step-growth polymerization reactions, for example, with diacyl chlorides or diepoxides, to form polyamides or polyepoxides. However, no such polymers have been reported in the literature.

The amine group can be used to graft the molecule onto surfaces, altering their chemical and physical properties. This is a common strategy for improving adhesion, biocompatibility, or other surface characteristics. While the general principle of using secondary amines for surface modification is well-established, there is no specific data on the use of this compound for this purpose.

Exploration in Receptor Binding Studies (in vitro, non-human, non-toxicology)

The binding of small molecules to biological receptors is a fundamental aspect of drug discovery and chemical biology. The structure of this compound, with its combination of cyclic and branched alkyl groups, could be of interest for probing the binding pockets of various receptors. However, no in vitro binding studies for this specific compound have been published.

Ligand Binding Assays in Isolated Biological Systems

In the realm of pharmacology and biochemistry, ligand binding assays are fundamental in characterizing receptor-ligand interactions. The affinity and selectivity of a ligand for a specific receptor are paramount for its potential utility. The structure of this compound, featuring a large cycloheptyl group and a substituted pentyl chain, suggests that it could participate in specific binding interactions within isolated biological systems.

The size and conformation of the cycloheptyl and 3-methylpentan-2-yl groups would play a significant role in the compound's binding affinity and selectivity for a target receptor. Structure-activity relationship (SAR) studies on analogous compounds, such as arylcyclohexylamines, have demonstrated that substitutions on the cycloalkyl ring and the nature of the N-alkyl group can drastically alter binding potency and efficacy nih.gov. For this compound, the steric bulk of the substituents would likely influence its fit within a receptor's binding pocket.

Table 1: Potential Structural Influences on Receptor Binding

Structural FeaturePotential Influence on Binding Affinity
Cycloheptyl RingThe large, flexible ring could allow for multiple binding conformations, potentially increasing affinity for receptors with accommodating binding sites.
3-methylpentan-2-yl GroupThe branched alkyl chain adds to the steric bulk and lipophilicity, which can enhance binding to hydrophobic pockets within a receptor.
Secondary AmineThe nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, forming crucial interactions with the receptor.

Further research through competitive binding assays with known radioligands would be necessary to determine the specific receptor affinities and selectivity profile of this compound.

Design Principles for Molecular Probes (not for therapeutic use)

Molecular probes, particularly fluorescent probes, are invaluable tools in biological research for visualizing and tracking specific molecules or processes. The design of such probes often involves a fluorophore, a linker, and a recognition element that binds to the target of interest. Secondary amines are frequently incorporated into the structure of fluorescent probes, often as part of the recognition moiety or as a modulator of the fluorophore's properties.

This compound could serve as a foundational scaffold for the development of novel molecular probes. The secondary amine provides a reactive site for conjugation to a variety of fluorophores through standard chemical reactions, such as amide bond formation. The bulky cycloheptyl and 3-methylpentan-2-yl groups could be tailored to confer specificity for a particular biological target.

Key Design Principles for Molecular Probes Incorporating this compound:

Fluorophore Attachment: The secondary amine can be readily derivatized to attach a fluorophore. The choice of fluorophore would depend on the desired excitation and emission wavelengths for a specific application.

Modulation of Fluorescence: In some probe designs, the binding of the probe to its target can induce a conformational change that alters the fluorescence output, for example, by relieving photoinduced electron transfer (PET) quenching involving the amine.

Table 2: Hypothetical Design of a Fluorescent Probe

ComponentExampleFunction
Recognition Element This compoundProvides specificity for a target through its size and hydrophobicity.
Linker Short alkyl or polyethylene glycol (PEG) chainConnects the recognition element to the fluorophore and can influence solubility.
Fluorophore Fluorescein, Rhodamine, or BODIPY derivativeEmits light upon excitation, allowing for detection and imaging.

The synthesis of such probes would likely involve the reaction of the secondary amine with an activated ester or other reactive derivative of the chosen fluorophore mdpi.comnih.gov.

Potential in Agrochemical Intermediate Synthesis (excluding final product function or toxicity)

Secondary amines are versatile and widely used intermediates in the synthesis of a broad range of agrochemicals, including herbicides, fungicides, and insecticides. Their utility stems from the reactivity of the N-H bond, which allows for the introduction of various functional groups. Secondary amines are important building blocks in the synthesis of many active ingredients in the agricultural sector nih.govnih.gov.

This compound, with its secondary amine functionality, could serve as a valuable intermediate in the synthesis of new agrochemical candidates. The bulky and lipophilic nature of the cycloheptyl and 3-methylpentan-2-yl groups could be leveraged to produce derivatives with specific physical and chemical properties that are desirable for agrochemical applications, such as enhanced environmental persistence or specific modes of action.

Potential Synthetic Transformations:

N-Alkylation and N-Arylation: The secondary amine can undergo reactions to introduce further substituents on the nitrogen atom.

Amide and Sulfonamide Formation: Reaction with acyl chlorides or sulfonyl chlorides would yield the corresponding amides and sulfonamides, which are common functional groups in agrochemicals.

Reaction with Phosgene (B1210022) Derivatives: This could lead to the formation of carbamoyl chlorides, which are precursors to carbamate-based agrochemicals.

The incorporation of the bulky cycloheptyl and branched alkyl moieties from this compound into a potential agrochemical could influence its interaction with biological targets in pest species.

Application in Specialty Chemical Development (e.g., dyes, specialty solvents)

The unique structural features of this compound also suggest its potential utility in the development of specialty chemicals, such as novel dyes and advanced solvents.

Dye Synthesis Intermediate

Aromatic secondary amines are well-established intermediates in the synthesis of various classes of dyes. While this compound is an aliphatic amine, it could be used to modify the properties of existing dye structures. For instance, it could be incorporated as a pendant group on a chromophore to influence its solubility, lightfastness, or color. The bulky aliphatic groups would likely increase the solubility of a dye in nonpolar media and could also provide steric hindrance that might protect the chromophore from degradation.

Specialty Solvents

There is growing interest in the development of "smart" or "switchable" solvents that can change their properties in response to an external stimulus. Some secondary and tertiary amines can function as switchable hydrophilicity solvents (SHS), which can reversibly switch between a water-miscible and a water-immiscible state upon the addition or removal of CO2.

Given its secondary amine structure, this compound could potentially be investigated for such properties. The bulky, hydrophobic groups might lead to a solvent with interesting phase-separation behavior. Such solvents have potential applications in green chemistry for extraction and reaction workup processes, minimizing the use of volatile organic compounds. The physicochemical properties of this compound, such as its boiling point, viscosity, and polarity, would need to be characterized to assess its suitability as a specialty solvent.

Future Research Directions and Emerging Paradigms

Chemoinformatic and Machine Learning Approaches for Compound Design

The integration of chemoinformatics and machine learning (ML) has revolutionized the design and discovery of new molecules. nih.gov For N-(3-methylpentan-2-yl)cycloheptanamine, these computational tools can accelerate the exploration of its chemical space and predict the properties of its derivatives for various applications.

Future research will likely focus on developing robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models can correlate the structural features of this compound derivatives with their potential biological activities or material properties. By systematically modifying the cycloheptyl ring or the alkyl substituent in silico, researchers can generate large datasets of virtual compounds. ML algorithms, such as deep neural networks or support vector machines, can then be trained on these datasets to predict properties like receptor binding affinity, solubility, or thermal stability. nih.gov This predictive modeling approach allows for the rapid screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources. growingscience.com

Interactive Table 1: Potential Machine Learning Applications in Derivative Design

ML Model Type Predicted Property Structural Modification Explored Potential Application
Regression Analysis Corrosion Inhibition Efficiency Substitution on the cycloheptyl ring Development of new corrosion inhibitors
Classification Model Antimicrobial Activity (Active/Inactive) Variations in the alkyl chain length/branching Discovery of new therapeutic agents

Biocatalytic Synthesis of this compound and Derivatives

Modern organic synthesis is increasingly turning to biocatalysis for its high selectivity, mild reaction conditions, and green credentials. researchgate.net The asymmetric synthesis of chiral amines is a particularly active area of research where enzymes offer significant advantages over traditional chemical methods. mdpi.com

The structure of this compound possesses multiple stereocenters, making its stereoselective synthesis a key challenge. Future research will explore the use of various enzyme classes to achieve this. Imine reductases (IREDs), reductive aminases (RedAms), and transaminases (TAs) are promising candidates for the synthesis of this secondary amine. nih.govresearchgate.net For instance, a potential biocatalytic route could involve the reductive amination of cycloheptanone (B156872) with 3-methylpentan-2-amine (B1274118), catalyzed by an IRED or RedAm. mdpi.com Alternatively, a cascade reaction combining an alcohol oxidase to generate an aldehyde from an alcohol, followed by a RedAm-catalyzed amination, presents a novel synthetic strategy. manchester.ac.uk Directed evolution and protein engineering techniques can be employed to tailor these enzymes for improved activity, stability, and stereoselectivity specifically for the bulky cycloheptyl and 3-methylpentyl substrates. mdpi.com

Interactive Table 2: Potential Biocatalytic Routes

Enzyme Class Reactant 1 Reactant 2 Key Advantage
Imine Reductase (IRED) Cycloheptanone 3-methylpentan-2-amine High stereoselectivity for chiral centers
Reductive Aminase (RedAm) Cycloheptanone 3-methylpentan-2-amine Direct conversion in a one-pot system
Transaminase (TA) Cascade Cycloheptanone Amine Donor (e.g., Alanine) Utilizes readily available amine donors

Mechanistic Studies on Novel Reactivity Patterns

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. acs.org While traditional methods like Hoffmann alkylation or reductive amination can produce secondary amines, they often suffer from drawbacks like over-alkylation or the need for harsh reagents. researchgate.net

Future mechanistic studies on the synthesis of this compound will likely focus on more advanced catalytic systems. For example, the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often catalyzed by ruthenium or iridium complexes, allows for the N-alkylation of amines with alcohols, producing only water as a byproduct. organic-chemistry.org Investigating the kinetics and intermediates of this reaction for the synthesis of this compound from cycloheptanol (B1583049) and 3-methylpentan-2-amine would provide valuable insights for process optimization. Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and rationalize observed selectivities, complementing experimental findings. researchgate.net

Development of Advanced Analytical Platforms for In Situ Monitoring of Reactions

The development of robust and efficient chemical processes requires a detailed understanding of reaction kinetics, impurity formation, and the influence of process parameters. Process Analytical Technology (PAT) has emerged as a powerful tool for achieving this through real-time, in situ reaction monitoring. nih.gov

Interactive Table 3: In Situ Analytical Platforms for Reaction Monitoring

Analytical Technique Information Gained Advantage for Synthesis
Online HPLC/UPLC Reactant, intermediate, and product concentrations; impurity profiling. Accurate kinetic data, yield determination, process control. nih.gov
In Situ NMR Structural confirmation of intermediates, real-time mechanistic insights. Elucidation of reaction pathways without sampling. acs.org
In Situ IR/Raman Monitoring of functional group changes (e.g., C=O to C-N). Tracking reaction progress, endpoint detection.

Exploration of New Application Avenues in Materials and Sustainable Technologies

The unique structural features of this compound—a bulky, aliphatic secondary amine—suggest potential applications in materials science and sustainable technologies. The nitrogen atom can serve as a reactive site for polymerization or as a point of attachment to surfaces, while the hydrocarbon scaffold can impart specific physical properties.

In materials science, this compound could be explored as a monomer or a modifying agent for polymers. youtube.com Its incorporation into polymer chains could influence properties such as thermal stability, solubility, and adhesion. The cycloheptyl group, in particular, may confer unique conformational flexibility to the polymer backbone. Furthermore, aliphatic amines are known to act as curing agents for epoxy resins and as corrosion inhibitors for metals; the specific structure of this compound could offer enhanced performance in these areas.

From a sustainability perspective, the focus is on developing greener chemical processes and contributing to a circular economy. youtube.commaastrichtuniversity.nl The biocatalytic synthesis routes discussed earlier represent a significant step toward the sustainable production of this amine. routledge.com Moreover, its potential use in creating durable materials or recyclable polymers could contribute to the development of more sustainable products with improved life cycles. maastrichtuniversity.nl

Q & A

Basic Question

TechniqueApplicationKey Parameters
NMR Confirm structure and purity1H/13C NMR (CDCl3); 2D experiments (COSY, HSQC) for connectivity .
Mass Spectrometry Verify molecular ion and fragmentationESI-MS in positive ion mode; m/z = 223.38 (M+H)+ .
IR Spectroscopy Identify functional groupsPeaks at ~3300 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C-N bend) .

How can researchers investigate structure-activity relationships (SAR) for this compound in biological systems?

Advanced Question

  • Derivatization : Synthesize analogs with modified cycloheptane ring sizes or substituents (e.g., halogenation, methoxy groups) .
  • In vitro assays : Test binding affinity to GPCRs (e.g., serotonin receptors) using radioligand displacement assays .
  • Computational docking : Model interactions with targets (e.g., monoamine transporters) using AutoDock Vina or Schrödinger Suite .

What strategies address contradictory data in biological activity studies?

Advanced Question
Contradictions in receptor binding or cytotoxicity may arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .
  • Solubility issues : Use DMSO stocks (<0.1% final concentration) with controls for solvent effects .
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to assess compound degradation .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Basic Question

  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation.
  • Degradation products : Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Primary degradation pathways include amine oxidation (detectable as nitro derivatives) .

What computational tools predict the compound’s pharmacokinetic properties?

Advanced Question

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate lipid bilayer interactions (GROMACS) to assess membrane permeability .

How can researchers optimize yield in multi-step syntheses involving this compound?

Advanced Question

  • Flow chemistry : Improve scalability and reduce side reactions (e.g., via continuous flow reactors) .
  • Design of Experiments (DoE) : Use software (e.g., JMP) to statistically optimize temperature, stoichiometry, and catalyst loading .

What in vitro models are suitable for preliminary neuropharmacological testing?

Basic Question

  • Primary neuronal cultures : Assess neurotoxicity via MTT assays or calcium imaging .
  • Receptor overexpression systems : Use HEK293 cells transfected with target receptors (e.g., 5-HT2A) for functional assays .

How do steric effects from the cycloheptane ring influence reactivity?

Advanced Question
The seven-membered ring imposes conformational constraints , affecting:

  • Nucleophilic substitution : Steric hindrance slows SN2 reactions; favor SN1 mechanisms in polar solvents .
  • Catalytic hydrogenation : Use high-pressure H2 (5–10 atm) and elevated temperatures to overcome steric barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.